HLA-B*3801 Restriction vs. HLA-A*0201-Restricted Tyrosinase Epitopes: A Binary Selectivity Gate for T-Cell Recognition
Tyrosinase (388-397) (LHHAFVDSIF) is presented exclusively by HLA-B*3801, as demonstrated by cDNA expression screening with cotransfection of TYR cDNA and HLA-B*3801 cDNA into COS-7 cells, followed by IFN-γ ELISPOT readout with autologous MLTC responder populations [1]. In contrast, the most commonly used tyrosinase class I epitopes—tyrosinase (368-376) native (YMDGTMSQV) and its modified analog tyrosinase (368-376, 370D)—are presented by HLA-A*0201 [2]. The modified analog [Asp371]-Tyrosinase (369-377) binds to HLA-A*0201-positive T2 cells with an IC50 of 1.2 µg/ml . No quantitative binding affinity data for tyrosinase (388-397) to HLA-B*3801 is available in the published literature; the qualitative HLA restriction difference alone determines which patient samples and experimental systems will yield a T-cell response. For procurement decisions, this means these peptides address entirely non-overlapping HLA-typed populations—a user requiring HLA-B38-restricted stimulation cannot substitute with an HLA-A2-restricted peptide [1][2].
| Evidence Dimension | HLA class I restriction allele determining T-cell recognition |
|---|---|
| Target Compound Data | HLA-B*3801 (confirmed by cDNA cotransfection and IFN-γ ELISPOT in MLTC 16; Lennerz et al. 2005, Table 1) [1] |
| Comparator Or Baseline | Tyrosinase (368-376)/(369-377): HLA-A*0201 (Brichard et al. 1993, Wölfel et al. 1994); [Asp371]-Tyrosinase (369-377): IC50 = 1.2 µg/ml for HLA-A*0201 binding to T2 cells [2] |
| Quantified Difference | Qualitative difference in restricting HLA allele (B*3801 vs. A*0201); no cross-recognition possible. Binding IC50 for target peptide unavailable; comparator IC50 = 1.2 µg/ml (HLA-A*0201). |
| Conditions | COS-7 cotransfection + IFN-γ ELISPOT (Lennerz); T2 cell peptide-binding assay (Cayman Chemical) [1] |
Why This Matters
HLA restriction is a binary gate: procurement of the wrong peptide for a given HLA type yields a non-functional reagent, making HLA-allele matching the single most critical parameter for experimental validity in T-cell assays.
- [1] Lennerz V, Fatho M, Gentilini C, Frye RA, Lifke A, Ferel D, Wölfel C, Huber C, Wölfel T. The response of autologous T cells to a human melanoma is dominated by mutated neoantigens. Proc Natl Acad Sci U S A. 2005 Nov 1;102(44):16013-8. Table 1: Tyr/B38 peptide identified as LHHAFVDSIF (388–397), presented by HLA-B*3801. PMID: 16247014. View Source
- [2] Wölfel T, Van Pel A, Brichard V, Schneider J, Seliger B, Meyer zum Büschenfelde KH, Boon T. Two tyrosinase nonapeptides recognized on HLA-A2 melanomas by autologous cytolytic T lymphocytes. Eur J Immunol. 1994 Mar;24(3):759-64. PMID: 8125142. View Source
